2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
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Overview
Description
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl group at the 2-position and a carbonitrile group at the 3-position. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-oxopiperidine-3-carbonitrile with hydrazine derivatives under acidic conditions. This reaction leads to the formation of the pyrazole ring, which is then fused with the pyridine ring to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Similar structure but with a phenyl group instead of a methyl group.
4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-12-8(4-9)6-5-10-3-2-7(6)11-12/h10H,2-3,5H2,1H3 |
InChI Key |
KSWPLFNCSCNVKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)C#N |
Origin of Product |
United States |
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